molecular formula C23H19NO5 B049140 Epoxy Fluor 7

Epoxy Fluor 7

Cat. No.: B049140
M. Wt: 389.4 g/mol
InChI Key: HDHFVICVWRKCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Pharmacokinetics

, which suggests it may have good bioavailability

Action Environment

The environment can influence the action, efficacy, and stability of CMNPO. For instance, the compound is more stable in aqueous solution. Additionally, the compound’s activity can be monitored using a specific assay that produces a highly fluorescent product when the substrate epoxide is hydrolyzed . This suggests that the compound’s activity can be influenced by the presence of certain substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epoxy Fluor 7 involves the esterification of cyano (6-methoxy-2-napthalenyl)methyl with [(2,3)-3-phenyloxiranyl]methyl ester. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity, which is typically ≥98% .

Chemical Reactions Analysis

Types of Reactions: Epoxy Fluor 7 primarily undergoes hydrolysis when catalyzed by soluble epoxide hydrolase. This reaction results in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde .

Common Reagents and Conditions: The hydrolysis reaction is facilitated by soluble epoxide hydrolase under aqueous conditions. The reaction is monitored at excitation and emission wavelengths of 330 nm and 465 nm, respectively .

Major Products: The major product formed from the hydrolysis of this compound is 6-methoxy-2-naphthaldehyde, which exhibits strong fluorescence .

Comparison with Similar Compounds

  • NEPC (Naphthyl Ethylene Diamine Dihydrochloride)
  • CMNPC (Cyano (6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid)

Uniqueness: Epoxy Fluor 7 is unique due to its high stability in aqueous solutions and its superior sensitivity compared to previously used colorimetric substrates like NEPC. It offers about two-fold better sensitivity, making it a preferred choice for monitoring soluble epoxide hydrolase activity .

Properties

IUPAC Name

[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHFVICVWRKCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate a suitable candidate for a rapid kinetic assay targeting sEH?

A1: The research highlights that this specific compound exhibits a "comparatively high specific activity with human sEH" []. This means it effectively interacts with the enzyme and is rapidly converted, making it ideal for a rapid kinetic assay designed to measure enzyme activity in the presence of potential inhibitors. The compound's ability to generate a measurable signal upon interaction with sEH allows for real-time monitoring of enzyme activity, crucial for understanding the kinetics of inhibition.

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